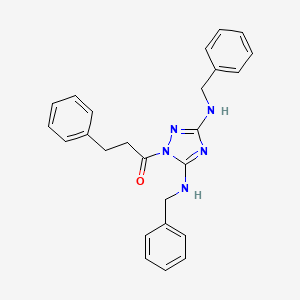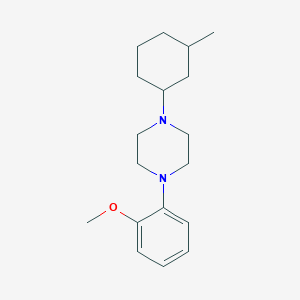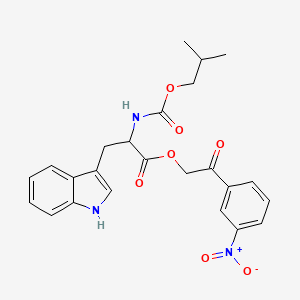
4-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-2-ethoxyphenyl 2-nitrobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "ACPA-ES" and is a derivative of the chemical compound "CPA". ACPA-ES has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The mechanism of action of ACPA-ES involves the inhibition of specific signaling pathways in cancer cells. ACPA-ES targets the Akt/mTOR pathway, which is commonly activated in cancer cells and promotes cell survival and proliferation. By inhibiting this pathway, ACPA-ES induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
ACPA-ES exhibits a range of biochemical and physiological effects, including anticancer activity, anti-inflammatory activity, and antiviral activity. ACPA-ES has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using ACPA-ES in lab experiments is its ability to target specific signaling pathways in cancer cells, making it a promising candidate for further research and development in the field of cancer research. However, one of the limitations of using ACPA-ES in lab experiments is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on ACPA-ES. One area of research is the development of more efficient synthesis methods for ACPA-ES, which could improve its availability and reduce its cost. Another area of research is the identification of other signaling pathways that ACPA-ES may target, which could expand its potential applications in various fields. Additionally, more research is needed to explore the potential of ACPA-ES in the treatment of other diseases, such as neurodegenerative diseases and viral infections.
合成方法
The synthesis of ACPA-ES involves the reaction of 4-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-2-ethoxyphenol with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure ACPA-ES.
科学研究应用
ACPA-ES has been studied extensively in scientific research due to its potential applications in various fields. One of the most promising applications of ACPA-ES is in the field of cancer research. Studies have shown that ACPA-ES exhibits anticancer activity by inducing apoptosis in cancer cells. ACPA-ES has also been found to inhibit the growth of cancer cells by targeting specific signaling pathways.
属性
IUPAC Name |
[4-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O7S/c1-2-27-16-10-12(9-13(11-19)18(20)22)7-8-15(16)28-29(25,26)17-6-4-3-5-14(17)21(23)24/h3-10H,2H2,1H3,(H2,20,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDVMJGGYMDFRR-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B4977763.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B4977772.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)

![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)
![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
![4-(2-methoxyphenoxy)-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B4977852.png)


![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4977863.png)
![5-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4977871.png)
![5-[(2-methoxy-3-pyridinyl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4977877.png)